2-Bromo-4-methoxy-6-nitropyridine
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Overview
Description
2-Bromo-4-methoxy-6-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-nitropyridine typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process begins with the preparation of 2-methoxy-4-methyl-3-nitropyridine, which is then subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products include 2-amino-4-methoxy-6-nitropyridine or 2-thio-4-methoxy-6-nitropyridine.
Reduction: 2-Bromo-4-methoxy-6-aminopyridine.
Oxidation: 2-Bromo-4-formyl-6-nitropyridine.
Scientific Research Applications
2-Bromo-4-methoxy-6-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-6-nitropyridine depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxy-6-nitropyridine
- 2-Bromo-5-nitropyridine
- 2-Chloro-4-methoxy-6-nitropyridine
Uniqueness
2-Bromo-4-methoxy-6-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both bromine and nitro groups on the pyridine ring makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C6H5BrN2O3 |
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Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-4-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
InChI Key |
DPUZWTZSEGETTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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